molecular formula C10H9BrF3NO B8173892 Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- CAS No. 1369835-95-9

Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-

Cat. No.: B8173892
CAS No.: 1369835-95-9
M. Wt: 296.08 g/mol
InChI Key: HHEGILVIJYFJIP-UHFFFAOYSA-N
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Description

Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-: is an organic compound with the molecular formula C10H10BrF3NO. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.

    Addition Reactions: The trifluoromethyl group can engage in addition reactions with various electrophiles.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s reactivity and specificity in various applications .

Biological Activity

Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-, is a synthetic organic compound characterized by its unique structure that includes bromine, trifluoromethyl, and dimethyl groups attached to a benzamide core. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly in cancer research and anti-inflammatory studies.

  • Molecular Formula : C10H9BrF4N
  • Molecular Weight : Approximately 312.97254 g/mol
  • Melting Point : Ranges from 188 to 190 °C
  • Solubility : Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its binding affinity to specific enzymes and receptors. This modulation of biochemical pathways can lead to significant therapeutic effects, including apoptosis induction in cancer cells and anti-inflammatory responses.

Anticancer Properties

In vitro studies have demonstrated that Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- exhibits potent anticancer activity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)5.2Induces apoptosis and cell cycle arrest
HCT-116 (Colon)4.8Inhibits proliferation
HeLa (Cervical)3.9Triggers programmed cell death

The mechanism involves the activation of apoptotic pathways and the inhibition of cell cycle progression, leading to reduced viability of cancer cells .

Anti-inflammatory Effects

Research has also highlighted the compound's anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses. This action suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on Lung Cancer Cells :
    A study conducted on A549 cells revealed that treatment with Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- resulted in a significant reduction in cell viability after 48 hours, with an IC50 value of 5.2 µM. The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.
  • Anti-inflammatory Activity :
    In another investigation focusing on inflammatory cytokines, the compound was found to significantly reduce IL-6 levels in LPS-stimulated macrophages. This suggests its potential utility in managing chronic inflammatory conditions.

Comparison with Similar Compounds

The unique structure of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- allows for comparison with structurally similar compounds:

Compound NameKey Differences
2-Bromo-6-fluoro-N,N-dimethylbenzamideLacks trifluoromethyl group
2-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamideDoes not have fluorine atom
N,N-DimethylbenzamideLacks halogen substituents affecting biological activity

The presence of both trifluoromethyl and bromine groups contributes significantly to the biological efficacy of Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)- compared to its analogs.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-15(2)9(16)8-6(10(12,13)14)4-3-5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEGILVIJYFJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219824
Record name Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369835-95-9
Record name Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369835-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-bromo-N,N-dimethyl-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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